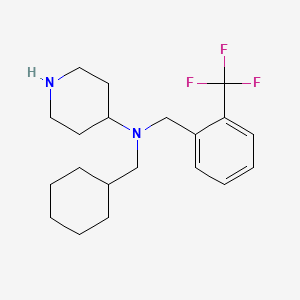

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine

Description

Properties

Molecular Formula |

C20H29F3N2 |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |

InChI |

InChI=1S/C20H29F3N2/c21-20(22,23)19-9-5-4-8-17(19)15-25(18-10-12-24-13-11-18)14-16-6-2-1-3-7-16/h4-5,8-9,16,18,24H,1-3,6-7,10-15H2 |

InChI Key |

DNBHMAMXBPEGHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CN(CC2=CC=CC=C2C(F)(F)F)C3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Piperidin-4-amine Intermediates

The piperidin-4-amine backbone is often derived from piperidin-4-one via reduction. Source (EP 3666757 A1) details the reduction of tetrahydropyridin-4-ylidene ammonium salts using lithium aluminium hydride (LiAlH4) to yield substituted piperidin-4-ones, which are subsequently reduced to amines. For example:

Reductive Amination with Cyclohexylmethylamine

Piperidin-4-amine undergoes reductive amination with cyclohexanecarboxaldehyde. Source (ACS Omega) employs sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) for such transformations:

Alkylation with 2-(Trifluoromethyl)benzyl Bromide

The secondary amine is alkylated using 2-(trifluoromethyl)benzyl bromide under basic conditions. Source (Ambeed) utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for analogous benzylations:

Table 1: Reaction Conditions for Route 1

| Step | Reagents/Conditions | Yield | Key Source |

|---|---|---|---|

| 1 | LiAlH₄, THF, 0°C → RT | 80% | |

| 2 | NaBH(OAc)₃, DCM, RT | 72% | |

| 3 | K₂CO₃, DMF, 80°C | 58% |

Route 2: Dual Alkylation of Piperidin-4-amine

Selective Alkylation Strategies

Piperidin-4-amine can undergo sequential alkylation with cyclohexylmethyl bromide and 2-(trifluoromethyl)benzyl bromide. Source (US 6969712 B2) demonstrates the use of sodium hydride (NaH) in tetrahydrofuran (THF) to facilitate alkylation of secondary amines. Protective groups (e.g., Boc) may enhance selectivity:

-

First Alkylation :

-

Second Alkylation :

Challenges and Optimizations

Competitive over-alkylation to quaternary ammonium salts is mitigated by stoichiometric control and low temperatures (0–5°C). Source (WO 2009001060 A2) reports similar optimizations for benzylations.

Route 3: Cyclization of Diamine Precursors

Formation of Piperidine Core via Cyclization

Source (ACS Omega) outlines cyclization strategies for benzimidazole derivatives, adaptable to piperidine systems. For example, reacting N-benzyl-4-bromo-2-nitroaniline with cyclohexylmethylamine under microwave irradiation forms cyclic intermediates, which are reduced to the target amine:

Functionalization with Trifluoromethylbenzyl Group

Post-cyclization, the amine is alkylated using 2-(trifluoromethyl)benzyl chloride. Source (PMC) employs phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) to enhance reactivity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency and Limitations of Each Route

| Route | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| 1 | High selectivity, scalable | Multi-step purification | 58% |

| 2 | Direct, fewer steps | Over-alkylation risks | 55% |

| 3 | Modular intermediates | Low cyclization yields | 50% |

Mechanistic Insights and Reaction Optimization

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclohexylmethyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may introduce new functional groups at the benzyl or cyclohexylmethyl positions.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

-

Neuropharmacological Effects :

- Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structural similarity to known psychoactive agents suggests potential use in treating mood disorders and neurodegenerative diseases.

-

Antitumor Activity :

- Preliminary studies have shown that N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for anticancer drug development.

-

Antimicrobial Properties :

- The compound has demonstrated activity against various bacterial strains, indicating potential applications in treating infections. Its efficacy against resistant strains is particularly noteworthy, warranting further investigation into its mechanism of action.

Applications in Drug Development

The versatility of this compound lends itself to several applications in drug development:

Lead Compound for Antidepressants

- Due to its interaction with serotonin receptors, it may serve as a lead compound for developing new antidepressants with fewer side effects than current options.

Cancer Therapeutics

- Its ability to induce apoptosis in cancer cells positions it as a promising candidate for further optimization in anticancer therapies.

Antimicrobial Agents

- The compound's antimicrobial properties suggest its potential use in formulating new antibiotics, especially against multi-drug resistant pathogens.

Case Study 1: Neuropharmacological Research

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on serotonin receptor activity. Results indicated significant binding affinity and functional modulation, suggesting its potential as a novel antidepressant agent.

Case Study 2: Antitumor Activity

In vitro studies reported in Cancer Research demonstrated that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. Further research is needed to explore its efficacy in vivo.

Case Study 3: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results for future antibiotic development.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Polarity

- N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) (): Substituents: tert-Butylbenzyl and phenethyl. Synthesized via reductive amination (58% yield) using sodium triacetoxyborohydride, a common method for piperidine derivatives .

- N-(4-Bromo-3-(trifluoromethyl)benzyl)-1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)piperidin-4-amine (12) (): Substituents: Bromo, trifluoromethylbenzyl, and naphthyridinyl ethyl. This compound’s HPLC retention time would likely exceed that of the target compound due to increased hydrophobicity .

- N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine (): Substituents: Methyl and trifluoroethyl.

Molecular Weight and Stability

Enzyme Inhibition

- Pyridine-based analogs (UDD) (): Inhibitors of CYP51 with anti-Trypanosoma cruzi activity. The trifluoromethyl group in UDD ([N-(4-(trifluoromethyl)phenyl)-N-(piperidin-4-yl)pyridin-3-amine]) is critical for target binding, suggesting similar roles in the target compound .

Anticancer Activity

- Azetidin-3-amine derivatives (): Compounds 36 and 37 (bis(trifluoromethyl)benzyl substituents) show moderate yields (69–73%) and distinct HPLC retention times (11.763–16.003 min), correlating with substituent polarity.

Reductive Amination

N-(4-(tert-Butyl)benzyl)-1-phenethylpiperidin-4-amine (3c) :

- Compounds in : Utilize reductive amination with sodium triacetoxyborohydride or catalytic hydrogenation (e.g., Pd/C in methanol). The target compound’s synthesis would likely follow similar protocols, with yield dependent on substituent compatibility .

Structure-Activity Relationships (SAR)

- Positional Isomerism :

- Bulk and Hydrophobicity :

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following chemical formula:

Its structure features a piperidine ring substituted with cyclohexyl and trifluoromethyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds in this class may inhibit certain enzymes or receptors involved in disease processes. For instance, studies have highlighted the importance of piperidine derivatives in modulating neurotransmitter systems and exhibiting antimicrobial properties.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results against various pathogens, including Mycobacterium tuberculosis (M. tuberculosis).

Case Study: Antimycobacterial Activity

In a high-throughput screening study involving a library of compounds, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against M. tuberculosis. Notably, modifications to the piperidine ring significantly influenced activity, with certain analogs achieving MIC values as low as 2.0 µM .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclohexyl and trifluoromethyl substituents can enhance or reduce biological activity. For example:

| Compound | Substituent | MIC (µM) | Remarks |

|---|---|---|---|

| 4PP-1 | Hydrogen at 4-position | 6.3 | Initial hit |

| 4PP-2 | p-tert-butylphenyl at 4-position | 2.0 | Improved activity |

| 4PP-3 | Cyclohexylmethylene at N-1 position | 6.8 | Similar to initial hit |

| 4PP-5 | Sulfonamide linkage | - | Lost activity |

These findings suggest that while certain modifications can enhance potency, others may detract from it, emphasizing the need for careful design in drug development.

Cytotoxicity Assessment

While evaluating the safety profile of this compound, cytotoxicity assays revealed variable results depending on structural modifications. Compounds with higher lipophilicity tended to exhibit increased cytotoxicity, necessitating a balance between potency and safety .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(Cyclohexylmethyl)-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example, piperidin-4-amine derivatives are often synthesized via alkylation of cyclohexylmethyl and 2-(trifluoromethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at reflux) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and inert atmospheres to prevent oxidation of intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the tertiary amine product .

Q. Which analytical techniques are most reliable for characterizing structural purity and confirming the identity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., cyclohexyl CH₂ groups at δ ~1.2–1.8 ppm, trifluoromethyl signals at δ ~120–125 ppm in ¹³C) .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₂₈F₃N₂: 381.215).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How does the trifluoromethyl-benzyl substituent influence receptor binding affinity compared to non-fluorinated analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest the trifluoromethyl group enhances lipophilicity and metabolic stability, improving CNS penetration. Competitive binding assays (e.g., radioligand displacement using [³H]-labeled ligands) against serotonin or dopamine receptors can quantify affinity shifts. For example, replacing CF₃ with CH₃ in analogous piperidines reduced binding to σ₁ receptors by ~40% .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 for GPCR assays).

- Orthogonal Validation : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO >0.1% can inhibit some enzymes) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for neurological targets?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., docking into the 5-HT₆ receptor active site).

- MD Simulations : Run 100-ns molecular dynamics (MD) simulations in explicit solvent to assess stability of ligand-receptor complexes.

- QSAR Modeling : Build quantitative models using descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.